3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-bromo-1-(trifluoromethyl)-1H-pyrazole with an ethynylating agent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) chloride or palladium(0) complexes. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the trifluoromethyl group enhances the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-1,1-difluorocyclobutane: Similar in structure but with a cyclobutane ring instead of a pyrazole ring.
3-Ethynyl-α,α,α-trifluorotoluene: Similar in structure but with a toluene ring instead of a pyrazole ring.
Uniqueness
3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on a pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H3F3N2 |
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Molecular Weight |
160.10 g/mol |
IUPAC Name |
3-ethynyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-4-11(10-5)6(7,8)9/h1,3-4H |
InChI Key |
FUOZMNALSLOXME-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN(C=C1)C(F)(F)F |
Origin of Product |
United States |
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